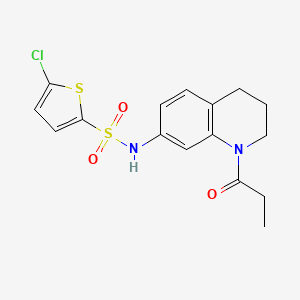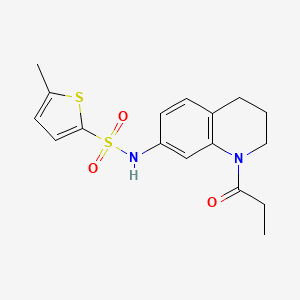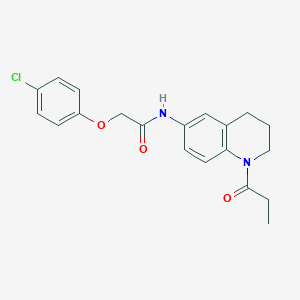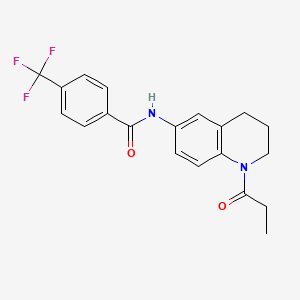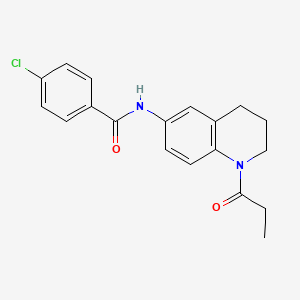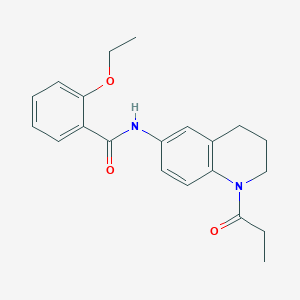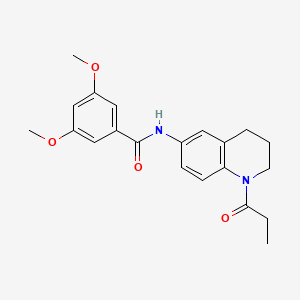
3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, or 3,5-DMPT, is a novel chemical compound of interest for its potential applications in scientific research. 3,5-DMPT is a member of the quinoline family of compounds and is known to possess a variety of biological activities. It has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, 3,5-DMPT has been explored as a possible tool to study the effects of drugs on the central nervous system. This article will provide an overview of 3,5-DMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
3,5-DMPT has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has been suggested that 3,5-DMPT may be useful in the study of the effects of drugs on the central nervous system, as well as in the development of new drugs to treat psychiatric and neurological disorders. Additionally, 3,5-DMPT has been explored as a possible tool to study the role of serotonin in the regulation of appetite and food intake.
作用機序
The mechanism of action of 3,5-DMPT is not fully understood, however, it is believed to act as an agonist of serotonin and dopamine receptors in the brain. Specifically, 3,5-DMPT is thought to bind to serotonin receptors 5-HT1A and 5-HT2A, as well as dopamine receptors D1 and D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMPT have not been extensively studied, however, some preliminary studies suggest that it may be useful in the treatment of certain psychiatric and neurological disorders. Specifically, 3,5-DMPT has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 3,5-DMPT has been suggested to have neuroprotective and anti-inflammatory effects, as well as to have the potential to reduce the risk of stroke and ischemic injury.
実験室実験の利点と制限
The use of 3,5-DMPT in laboratory experiments has several advantages, including its high solubility in aqueous solutions, low toxicity, and its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, 3,5-DMPT is relatively easy to synthesize and is commercially available. However, it is important to note that the use of 3,5-DMPT in laboratory experiments is limited by its lack of specificity for certain receptors and its relatively low potency.
将来の方向性
Given the potential of 3,5-DMPT to modulate the activity of certain neurotransmitters in the brain, there is a need for further research to explore its potential applications in the treatment of psychiatric and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 3,5-DMPT and to explore its potential as a tool to study the role of serotonin in the regulation of appetite and food intake. Finally, more research is needed to identify the exact mechanism of action of 3,5-DMPT and to identify new compounds with similar effects that may be more specific and/or more potent.
合成法
3,5-DMPT can be synthesized in a two-step process. First, the compound 6-chloro-3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized through a condensation reaction between 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride and 3,5-dimethoxyaniline. Second, the compound is then hydrolyzed using a base, such as sodium hydroxide, to yield 3,5-DMPT.
特性
IUPAC Name |
3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFHJQDJDMOAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


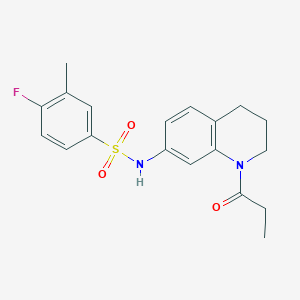
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
